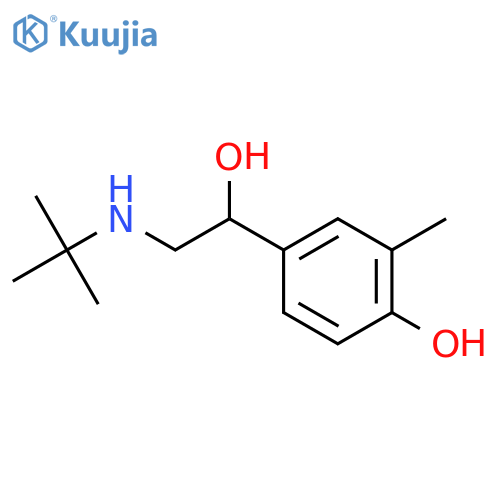Cas no 18910-68-4 (3-Dehydroxy Salbutamol)

3-Dehydroxy Salbutamol structure
商品名:3-Dehydroxy Salbutamol
CAS番号:18910-68-4
MF:C13H21NO2
メガワット:223.31134390831
MDL:MFCD16987634
CID:823894
3-Dehydroxy Salbutamol 化学的及び物理的性質
名前と識別子
-
- Over-reduced albuterol
- Levalbuterol Related Compound B
- 3-Dehydroxy Salbutamol
- 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-methylphenol
- ALBUTEROL IMPURITY C
- Salbutamol EP Impurity C
- α-{[(1,1-Dimethylethyl)amino]methyl}-4-hydroxy-3-methylbenzenemethanol
- Levalbuterol RC B ( Salbutamol EP Impurity C)
- 4-[2-[(1,1-Dimethylethyl)amino]-1-hydroxyethyl]-2-methylphenol
- α-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-3-methyl-Benzenemethanol
- Levalbuterol Related Compound B (20 mg) (alpha-[{(1,1-Dimethylethyl)amino}methyl]-4-hydroxy-3-methyl-benzenemethanol)
- Salbutamol Sulphate Imp. C
-
- MDL: MFCD16987634
3-Dehydroxy Salbutamol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | LN6650346-250mg |
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol |
18910-68-4 | 97% | 250mg |
RMB 867.20 | 2025-02-20 | |
| TRC | D230530-50mg |
3-Dehydroxy Salbutamol |
18910-68-4 | 50mg |
$ 983.00 | 2023-09-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1358809-20MG |
Levalbuterol Related Compound B |
18910-68-4 | United States Pharmacopeia (USP) Reference Standard | 20MG |
¥14329.94 | 2022-02-21 | |
| TRC | D230530-100mg |
3-Dehydroxy Salbutamol |
18910-68-4 | 100mg |
$ 1669.00 | 2023-09-08 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LC105-1g |
3-Dehydroxy Salbutamol |
18910-68-4 | 97% | 1g |
2388.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LC105-50mg |
3-Dehydroxy Salbutamol |
18910-68-4 | 97% | 50mg |
324.0CNY | 2021-07-10 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1012644-25MG |
Albuterol Related Compound A |
18910-68-4 | 25mg |
¥11253.66 | 2024-12-30 | ||
| A2B Chem LLC | AB16302-100mg |
4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol |
18910-68-4 | 100mg |
$1719.00 | 2024-04-20 | ||
| eNovation Chemicals LLC | D964251-25mg |
Benzenemethanol, a-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-3-methyl- |
18910-68-4 | 97% | 25mg |
$230 | 2025-02-18 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | A01_790344-10mg |
Salbutamol impurity C, 95% |
18910-68-4 | 95% | 10mg |
¥1050.00 | 2024-08-09 |
3-Dehydroxy Salbutamol 関連文献
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
18910-68-4 (3-Dehydroxy Salbutamol) 関連製品
- 96948-64-0(t-Butylnorsynephrine)
- 149222-15-1(Albuterol Dimer)
- 156339-88-7(Albuterol Aldehyde Hemisulfate)
- 34391-04-3((R)-Salbutamol)
- 18559-94-9(rac Albuterol)
- 24085-03-8(N-Benzyl Albuterol)
- 147663-30-7(Albuterol Dimer Ether, 75%)
- 18910-70-8(O-Methyl Albuterol)
- 754926-25-5(O-Ethyl Albuterol)
- 1173021-73-2(rac Albuterol-d9)
推奨される供給者
Amadis Chemical Company Limited
(CAS:18910-68-4)4-(2-(tert-Butylamino)-1-hydroxyethyl)-2-methylphenol

清らかである:99%/99%
はかる:25mg/100mg
価格 ($):172.0/379.0